
Methylpentylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylpentylsilane is an organosilicon compound with the molecular formula C6H16Si . It belongs to the class of alkylsilanes, which are characterized by the presence of silicon atoms bonded to alkyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylpentylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. For example, the reaction between pentene and trimethylsilane in the presence of a platinum catalyst can yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct reaction of silicon with methyl chloride and pentyl chloride. This process typically involves high temperatures and pressures to facilitate the reaction and achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Methylpentylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: This compound can undergo substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Methylpentylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of methylpentylsilane involves its interaction with various molecular targets. In chemical reactions, the silicon atom in this compound can form bonds with other atoms, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylpropylsilane
- Dimethylpropylsilane
- Trimethylpropylsilane
Comparison
Methylpentylsilane is unique due to its specific alkyl group (pentyl) attached to the silicon atom. This gives it distinct chemical properties compared to other alkylsilanes like methylpropylsilane, dimethylpropylsilane, and trimethylpropylsilane.
Propriétés
Formule moléculaire |
C6H14Si |
|---|---|
Poids moléculaire |
114.26 g/mol |
InChI |
InChI=1S/C6H14Si/c1-3-4-5-6-7-2/h3-6H2,1-2H3 |
Clé InChI |
DMFZIRVRFRPYDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Si]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)

![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)
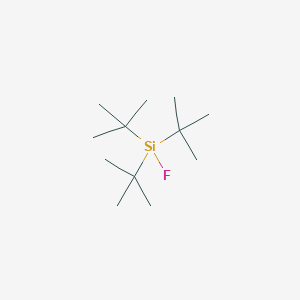
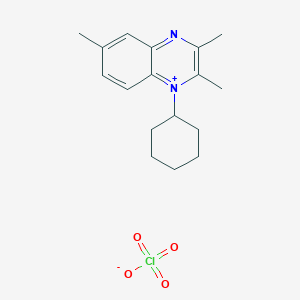
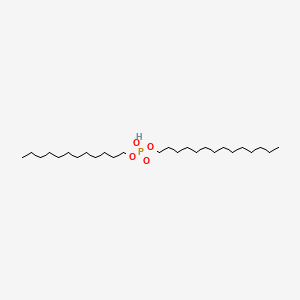
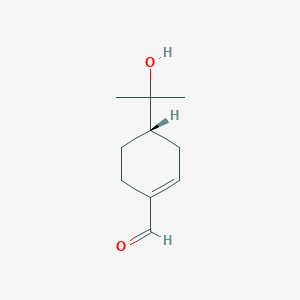

![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)
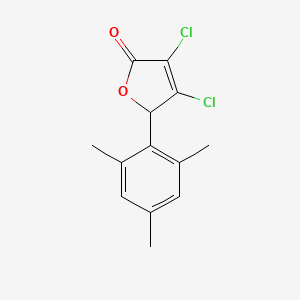
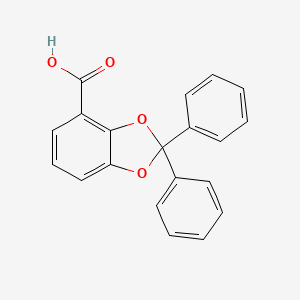
![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
